N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-14-3-2-4-15(11-14)12-16(20)18-6-9-21-10-8-19-7-5-17-13-19/h2-5,7,11,13H,6,8-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJVCBOXBCMUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCOCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Ethoxyethyl Chain: The imidazole ring is then reacted with 2-chloroethanol under basic conditions to introduce the ethoxyethyl chain.
Formation of the Tolylacetamide Group: The final step involves the acylation of the ethoxyethyl-imidazole intermediate with m-tolylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the ethoxyethyl chain can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide depends on its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The ethoxyethyl chain and tolylacetamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzimidazole-Based Analogues
Benzimidazole derivatives, such as 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) , share structural similarities but replace the imidazole with a benzimidazole core (). Key differences include:
- Activity : Benzimidazoles often exhibit enhanced antimicrobial and anticancer activity due to increased planarity and π-π stacking with biological targets. For example, W1 showed MIC values of 2–8 µg/mL against bacterial strains, attributed to the benzimidazole-thioacetamide motif .
- Stability : The imidazole in the target compound may offer metabolic stability over benzimidazole’s fused aromatic system, which is prone to oxidative degradation.
Table 1: Benzimidazole vs. Imidazole Derivatives
Thioacetamide Derivatives
Compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide (17) () feature sulfur-based linkages instead of the target’s ether chain. Key distinctions:
Triazole-Containing Analogues
Triazole derivatives, such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) (), replace imidazole with a triazole ring. Differences include:
Substituent Effects on Acetamide
The m-tolyl group in the target compound contrasts with para-substituted analogues like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide ().
- Steric and Electronic Effects : The meta-methyl group may reduce steric hindrance compared to para-substitution, optimizing binding in hydrophobic pockets.
Nitroimidazole Derivatives
N-(2-Hydroxyethyl)-2-nitro-1H-imidazole-1-acetamide () shares the imidazole core but includes a nitro group and hydroxyethyl chain.
- Toxicity : The nitro group in ’s compound showed embryotoxicity at 1 mmol/L, whereas the target’s ethoxyethyl and m-tolyl groups may reduce reactive metabolite formation .
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole Ring : Known for its role in various biological processes and interactions.
- Ethoxyethyl Chain : Enhances solubility and bioavailability.
- Tolyl Acetamide Group : May contribute to specific receptor interactions.
This unique arrangement suggests potential pharmacological applications, especially related to antimicrobial and anticancer activities due to the imidazole component's known properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The imidazole ring can bind to metal ions or active sites on enzymes, modulating their activity.
- Receptor Binding : The compound may interact with various receptors, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to bind DNA, potentially affecting gene expression and cellular proliferation.
Antimicrobial Activity
The imidazole moiety is associated with significant antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that this compound may exhibit similar activities, making it a candidate for further investigation in treating infections.
Anticancer Potential
Research indicates that derivatives of imidazole can act as effective agents against cancer cells. The following table summarizes findings related to the anticancer activity of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Nitroimidazole | Contains a nitro group on imidazole | Radiation sensitizer in hypoxic tumors |
| SR2508 | A 2-nitroimidazole derivative | Reduced toxicity compared to other nitroimidazoles |
| Metronidazole | Nitroimidazole antibiotic | Effective against anaerobic bacteria and protozoa |
This compound's unique combination of functional groups may enhance its pharmacological profile compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds in various contexts:
-
Anticancer Screening :
- A study evaluated several imidazole derivatives for their anticancer properties using different cancer cell lines. Compounds were assessed for their IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance, certain derivatives showed IC50 values lower than established chemotherapeutic agents, suggesting robust anticancer potential .
- Mechanism-Based Approaches :
-
Binding Affinity Studies :
- Molecular docking studies indicated that this compound could have favorable binding interactions with target enzymes involved in cancer progression, which warrants further exploration into its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide, and how can reaction conditions be controlled to improve yield?
- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution or cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for imidazole-containing intermediates. Key parameters include:
- Solvent system : A 3:1 ratio of tert-butanol/water ensures solubility and reaction efficiency .
- Catalyst : 10 mol% Cu(OAc)₂ accelerates cycloaddition while minimizing side reactions .
- Purification : Recrystallization in ethanol removes unreacted reagents and byproducts .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) tracks reaction progress .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the m-tolyl group shows distinct aromatic protons at δ 7.20–7.55 ppm (doublets and triplets), while the imidazole proton appears as a singlet near δ 8.36 ppm .
- IR Spectroscopy : Confirm functional groups via C=O (1670–1680 cm⁻¹), C-N (1295–1340 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition points .
- pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data, such as unexpected shifts in NMR or IR spectra?
- Case Study : Aromatic proton shifts in NMR may deviate due to solvent polarity or hydrogen bonding. For example, DMSO-d₆ can deshield protons, causing upfield/downfield shifts. Compare experimental data with computational predictions (e.g., DFT calculations) .
- Contradiction Analysis : If IR C=O stretches appear weaker than expected, assess recrystallization purity or consider keto-enol tautomerism .
Q. How can computational modeling (e.g., molecular docking) predict biological targets for this compound?
- Protocol :
- Target Selection : Prioritize receptors like acetylcholinesterase (AChE) or cyclooxygenase (COX) based on structural analogs .
- Docking Software : Use AutoDock Vina or Schrödinger Suite. For example, the m-tolyl group may interact with hydrophobic pockets in AChE’s active site .
- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What synthetic modifications enhance bioactivity while maintaining stability?
- Structure-Activity Relationship (SAR) Insights :
- Imidazole Substitution : Replacing the methoxyethyl group with a p-tolyl or 3-chlorophenyl moiety improves antimicrobial activity .
- Acetamide Linker : Introducing a sulfonyl group increases metabolic stability but may reduce solubility .
- Experimental Design : Synthesize derivatives via alkylation or Suzuki coupling, then test in vitro against bacterial/fungal strains .
Q. How can regioselectivity challenges in cycloaddition reactions be addressed during synthesis?
- Case Example : Competing 1,4- vs. 1,5-regioisomers in CuAAC reactions. Mitigation strategies include:
- Ligand Effects : Add TBTA (tris(benzyltriazolylmethyl)amine) to favor 1,4-isomers .
- Solvent Polarity : Polar solvents like DMF stabilize transition states for desired regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
